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Compound of Interest

Compound Name: (-)-Hinokiresinol

Cat. No.: B231807 Get Quote

(-)-Hinokiresinol, a naturally occurring norlignan, has garnered significant attention within the

scientific community for its diverse and potent biological activities. This technical guide provides

an in-depth overview of its key pharmacological effects, presenting quantitative data, detailed

experimental protocols, and visual representations of its mechanisms of action to support

further research and drug development initiatives.

Anti-inflammatory Activity
(-)-Hinokiresinol, also known as (-)-Nyasol or cis-hinokiresinol, demonstrates significant anti-

inflammatory properties by inhibiting key enzymes involved in the inflammatory cascade.[1][2] It

has been shown to be a broad-spectrum inhibitor of eicosanoid and nitric oxide production.[1]

[2]

Quantitative Data: Anti-inflammatory Effects
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Activity Model System Treatment Result Reference

PGE2 Production

Inhibition

LPS-treated

RAW 264.7 cells

> 1 µM (-)-

Hinokiresinol

Significant

inhibition of

COX-2 mediated

PGE2 production

[1][2]

Nitric Oxide (NO)

Production

Inhibition

LPS-treated

RAW 264.7 cells

> 1 µM (-)-

Hinokiresinol

Significant

inhibition of

iNOS-mediated

NO production

[1][2]

Leukotriene

Production

Inhibition

A23187-treated

RBL-1 cells
Not specified

Inhibition of 5-

LOX-mediated

leukotriene

production

[1][2]

Paw Edema

Inhibition (in

vivo)

Carrageenan-

induced mice

24-120 mg/kg (-)-

Hinokiresinol

28.6 - 77.1%

inhibition
[1][2]

Experimental Protocols
Inhibition of PGE2 and NO Production in RAW 264.7 Macrophages[1][2]

Cell Culture: Mouse macrophage-like RAW 264.7 cells are cultured in an appropriate

medium.

Stimulation: Cells are treated with lipopolysaccharide (LPS) to induce the expression of

cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to the

production of prostaglandin E2 (PGE2) and nitric oxide (NO), respectively.

Treatment: Concurrently with LPS stimulation, cells are treated with various concentrations

of (-)-Hinokiresinol.

Quantification:

NO Production: The amount of nitrite, a stable metabolite of NO, in the culture medium is

measured using the Griess reagent.
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PGE2 Production: The concentration of PGE2 in the culture medium is determined using

an enzyme-linked immunosorbent assay (ELISA).

Inhibition of Leukotriene Production in RBL-1 Cells[1][2]

Cell Culture: Rat basophilic leukemia (RBL-1) cells are maintained in culture.

Stimulation: The calcium ionophore A23187 is used to stimulate the 5-lipoxygenase (5-LOX)

pathway, leading to the production of leukotrienes.

Treatment: Cells are treated with (-)-Hinokiresinol during stimulation.

Analysis: The levels of leukotrienes in the cell supernatant are quantified, typically by high-

performance liquid chromatography (HPLC) or ELISA.

Carrageenan-Induced Paw Edema in Mice[2]

Animal Model: An acute inflammatory response is induced in mice by injecting a solution of

carrageenan into the plantar surface of the hind paw.

Treatment: (-)-Hinokiresinol is administered to the mice, typically orally or intraperitoneally,

at various doses prior to or after the carrageenan injection.

Measurement: The volume of the paw is measured at specific time points after carrageenan

injection using a plethysmometer.

Evaluation: The percentage of inhibition of edema is calculated by comparing the paw

volume of the treated group with that of a control group that received only the vehicle.

Signaling Pathway
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Mechanism of Anti-inflammatory Action of (-)-Hinokiresinol.

Antioxidant and Anti-atherogenic Activity
(-)-Hinokiresinol exhibits notable antioxidant properties by scavenging free radicals and

inhibiting lipid peroxidation. These activities contribute to its potential as an anti-atherogenic

agent.[3][4]

Quantitative Data: Antioxidant and Anti-atherogenic
Effects
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Activity Assay IC50 Value (µM) Reference

Radical Scavenging
ABTS cation radical

scavenging
45.6 [3][4]

Radical Scavenging
Superoxide anion

radical scavenging
40.5 [3][4]

LDL Oxidation

Inhibition
- 5.6 [3][4]

Enzyme Inhibition

Lipoprotein-

associated

phospholipase A2 (Lp-

PLA2)

284.7 [3][4]

Enzyme Inhibition

Human acyl-

coenzyme

A:cholesterol

acyltransferase-1

(hACAT1)

280.6 [3][4]

Enzyme Inhibition

Human acyl-

coenzyme

A:cholesterol

acyltransferase-2

(hACAT2)

398.9 [3][4]

Experimental Protocols
ABTS Radical Scavenging Assay[3][4]

Radical Generation: The ABTS•+ radical cation is generated by reacting 2,2'-azino-bis(3-

ethylbenzothiazoline-6-sulfonic acid) (ABTS) with an oxidizing agent like potassium

persulfate.

Reaction: The pre-formed ABTS•+ solution is mixed with various concentrations of (-)-
Hinokiresinol.
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Measurement: The reduction in absorbance, which indicates the scavenging of the radical, is

measured spectrophotometrically at a specific wavelength (e.g., 734 nm).

Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the

concentration required to scavenge 50% of the radicals) is determined.

Superoxide Anion Radical Scavenging Assay[3][4]

Radical Generation: Superoxide radicals (O2•−) are typically generated in a non-enzymatic

system, such as the phenazine methosulfate-NADH system, or an enzymatic system like

xanthine/xanthine oxidase.

Detection: The generated superoxide radicals reduce a detector molecule, such as nitroblue

tetrazolium (NBT), to a colored formazan product.

Treatment: The reaction is carried out in the presence of various concentrations of (-)-
Hinokiresinol.

Measurement: The absorbance of the formazan product is measured spectrophotometrically.

A decrease in absorbance in the presence of the compound indicates its superoxide

scavenging activity.

Calculation: The IC50 value is calculated based on the percentage of inhibition of NBT

reduction.

LDL Oxidation Assay[3][4]

Isolation: Low-density lipoprotein (LDL) is isolated from human plasma.

Oxidation: LDL oxidation is induced by incubation with a pro-oxidant, commonly copper

sulfate (CuSO4).

Treatment: The oxidation reaction is performed in the presence of various concentrations of

(-)-Hinokiresinol.

Monitoring: The extent of LDL oxidation is monitored by measuring the formation of

conjugated dienes through changes in absorbance at 234 nm or by quantifying the formation
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of thiobarbituric acid reactive substances (TBARS).

Evaluation: The inhibitory effect of (-)-Hinokiresinol on LDL oxidation is determined, and the

IC50 value is calculated.

Experimental Workflow

Antioxidant Assays

Measurement & Outcome

ABTS Radical
Generation

Radical Scavenging
(Spectrophotometry)

Superoxide Radical
Generation

LDL + CuSO4 Inhibition of
LDL Oxidation

(-)-Hinokiresinol

Treatment

Treatment

IC50 Determination

Click to download full resolution via product page

Workflow for Determining Antioxidant Activity.

Neuroprotective Effects
(-)-Hinokiresinol and its isomers have demonstrated neuroprotective potential in models of

ischemic stroke.[5] While some studies use the general term "hinokiresinol" or its related

compound "hinokitiol," the findings suggest a class effect that warrants further investigation

specifically for the (-)-enantiomer. The mechanism appears to involve the modulation of

neuroinflammation.

Quantitative Data: Neuroprotective Effects
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Activity Model System Treatment Result Reference

Infarct Volume

Reduction
MCAO rats

Post-ischemic

treatment

trans-

hinokiresinol:

13.65 ± 1.55% vs

vehicle: 24.37 ±

0.91%cis-

hinokiresinol:

12.93 ± 1.73% vs

vehicle: 24.37 ±

0.91%

[5]

Microglial/Macro

phage Infiltration

Inhibition

MCAO rats
Post-ischemic

treatment

trans-

hinokiresinol:

46.8%

inhibitioncis-

hinokiresinol:

43.9% inhibition

[5]

Note: The study cited used both cis- and trans-hinokiresinol isomers. (-)-Hinokiresinol is the

cis isomer.

Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats[5]

Animal Model: Ischemic stroke is induced in rats by transiently occluding the middle cerebral

artery (MCA), typically for 1.5 hours, followed by a period of reperfusion (e.g., 24 hours).

Treatment: Hinokiresinol isomers are administered intravenously at a specific time point after

the onset of ischemia.

Infarct Volume Assessment: After the reperfusion period, the brains are removed, sectioned,

and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red,

leaving the infarcted area unstained (white). The infarct volume is then quantified using

image analysis software.
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Immunohistochemistry: Brain sections are stained for specific markers of inflammation, such

as ED-1, to identify and quantify the infiltration of microglia and macrophages into the

ischemic lesion.

Logical Relationship Diagram

Ischemic Stroke
(MCAO Model)

Microglia/Macrophage
Infiltration

Cerebral Infarct
(Brain Damage)

(-)-Hinokiresinol
Treatment

 Inhibits

Neuroprotection

 Contributes to

Click to download full resolution via product page

Neuroprotective Logic of (-)-Hinokiresinol in Ischemic Stroke.

Anticancer and Anti-Angiogenic Activity
(-)-Hinokiresinol has been reported to possess anti-angiogenic properties by selectively

inhibiting the proliferation, migration, and tube formation of endothelial cells.[6] Furthermore,

the related compound hinokitiol has shown anticancer effects by downregulating matrix

metalloproteinases (MMPs) and enhancing antioxidant enzymes.[7][8]

Quantitative Data: Anticancer and Anti-Angiogenic
Effects
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Activity Model System Treatment Result Reference

Anti-

Angiogenesis
HUVECs Not specified

Selective

inhibition of

endothelial cell

proliferation,

migration, and

tube formation

[6]

Anti-

Angiogenesis (in

vivo)

Mouse corneal

neovascularizatio

n model

Not specified

Reduction of

VEGF-induced

vessel growth

[6]

MMP-9/2

Inhibition

(Hinokitiol)

B16-F10

melanoma cells

Concentration-

dependent

Significant

suppression of

MMP-9 and

MMP-2

enzymatic

activities

[7]

Antioxidant

Enzyme

Enhancement

(Hinokitiol)

B16-F10

melanoma cells
1-5 µM

Increased

activities of

catalase (CAT)

and superoxide

dismutase (SOD)

[9]

Experimental Protocols
Endothelial Cell Proliferation, Migration, and Tube Formation Assays[6]

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured.

Proliferation Assay: HUVECs are treated with growth factors like bFGF or VEGF in the

presence of various concentrations of (-)-Hinokiresinol. Cell viability is assessed using

assays like MTT or by direct cell counting.

Migration Assay (Wound Healing): A scratch is made in a confluent monolayer of HUVECs.

The cells are then treated with (-)-Hinokiresinol, and the rate of closure of the scratch is

monitored over time.
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Tube Formation Assay: HUVECs are seeded onto a basement membrane matrix (e.g.,

Matrigel). In the presence of (-)-Hinokiresinol, the formation of capillary-like structures

(tubes) is observed and quantified under a microscope.

Mouse Corneal Neovascularization Model[6]

Model Induction: A micropellet containing an angiogenic factor such as VEGF is implanted

into a pocket created in the cornea of a mouse.

Treatment: The animal is treated with (-)-Hinokiresinol, for example, through systemic

administration.

Evaluation: After a set period, the ingrowth of new blood vessels from the limbus into the

normally avascular cornea is measured and quantified.

Gelatin Zymography for MMP Activity[7]

Sample Preparation: Conditioned media from B16-F10 melanoma cells treated with hinokitiol

is collected.

Electrophoresis: The samples are run on a polyacrylamide gel containing gelatin.

Enzyme Renaturation: The gel is washed with a Triton X-100 solution to remove SDS and

allow the MMPs to renature.

Incubation: The gel is incubated in a developing buffer that allows the MMPs to digest the

gelatin in the gel.

Staining: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by

MMPs will appear as clear bands against a blue background. The intensity of these bands

corresponds to the level of MMP activity.

Signaling Pathway
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Anti-Angiogenic Mechanism of (-)-Hinokiresinol.

Estrogen-like Activity
Geometrical isomers and enantiomers of hinokiresinol have been found to possess significant

estrogen receptor binding activity.[10] Notably, (3S)-cis-hinokiresinol, which corresponds to (-)-
Hinokiresinol, displayed the highest activity in one study, even greater than the well-known

phytoestrogen genistein.[10]

Key Findings
Receptor Binding: (-)-Hinokiresinol demonstrates appreciable binding to the estrogen

receptor.[10]

Agonistic Activity: It stimulates the proliferation of estrogen-dependent T47D breast cancer

cells. This effect is blocked by estrogen antagonists, confirming its role as an estrogen

agonist.[10]

Experimental Protocols
Estrogen Receptor Binding Assay[10]
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Receptor Preparation: Estrogen receptors are typically prepared from the uterine cytosol of

animals like cattle.

Competitive Binding: A constant amount of radiolabeled estradiol (e.g., [3H]estradiol) is

incubated with the receptor preparation in the presence of increasing concentrations of the

test compound ((-)-Hinokiresinol).

Separation: Bound and unbound radiolabeled estradiol are separated (e.g., using dextran-

coated charcoal).

Quantification: The radioactivity of the bound fraction is measured. A decrease in bound

radioactivity with increasing concentrations of the test compound indicates competitive

binding to the estrogen receptor.

Analysis: The data is used to calculate the relative binding affinity (RBA) compared to

estradiol.

Cell Proliferation Assay in T47D Cells[10]

Cell Culture: Estrogen-dependent T47D human breast cancer cells are cultured in a phenol

red-free medium supplemented with charcoal-stripped serum to remove endogenous

estrogens.

Treatment: Cells are treated with various concentrations of (-)-Hinokiresinol, with or without

an estrogen antagonist (e.g., ICI 164,384).

Proliferation Measurement: After a period of incubation (e.g., 6 days), cell proliferation is

assessed using methods such as the MTT assay, sulforhodamine B (SRB) assay, or by

direct cell counting.

Evaluation: An increase in cell number in the presence of (-)-Hinokiresinol indicates a

proliferative effect. The reversal of this effect by an estrogen antagonist confirms that the

proliferation is mediated through the estrogen receptor.

This guide summarizes the current understanding of the multifaceted biological activities of (-)-
Hinokiresinol. The provided data, protocols, and diagrams serve as a valuable resource for
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researchers and professionals in the fields of pharmacology, drug discovery, and medicinal

chemistry, facilitating further exploration of this promising natural compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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